Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-

描述

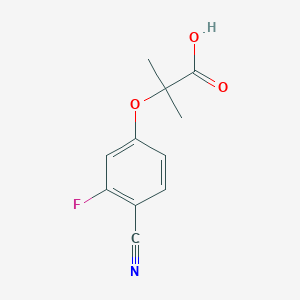

Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl- (molecular formula: C₁₁H₁₀FNO₃), is a carboxylic acid derivative characterized by a phenoxy group substituted with a cyano (-CN) group at the para position and a fluorine atom at the meta position.

The electron-withdrawing cyano and fluorine substituents enhance the acidity of the carboxylic acid group compared to non-halogenated analogs. Such structural features are often leveraged in pharmaceutical and agrochemical applications, where stability and bioactivity are critical.

属性

分子式 |

C11H10FNO3 |

|---|---|

分子量 |

223.20 g/mol |

IUPAC 名称 |

2-(4-cyano-3-fluorophenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H10FNO3/c1-11(2,10(14)15)16-8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |

InChI 键 |

MYXKHSOFSPSQJB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(=O)O)OC1=CC(=C(C=C1)C#N)F |

产品来源 |

United States |

准备方法

Bromination and Cyanation

A two-step NAS process involves bromination of 3-fluorophenol derivatives followed by cyanation:

-

Bromination :

-

Cyanation :

Key Challenge : Control of regioselectivity during bromination to avoid over-substitution.

Direct Substitution of Halides

For pre-brominated substrates, direct cyanation eliminates the need for bromination steps:

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium chloride) enhance reactivity in polar aprotic solvents.

-

Conditions : Reflux in DMAc or NMP at 120–150°C for 4–7 hours.

Etherification Strategies

Ether bond formation between the propanoic acid core and the cyano-fluorophenoxy group is critical.

Alkylation of Phenolic Salts

Alkali metal salts of 4-cyano-3-fluorophenol react with alkylating agents to form ether linkages:

Mitsunobu Reaction

This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple alcohols with phenols:

-

Substrate : 2-Methylpropanoic acid derivatives with hydroxyl groups.

Protection/Deprotection Tactics

Functional group protection ensures selective reactivity during multi-step syntheses.

Hydroxyl Group Protection

For intermediates with free hydroxyl groups:

Carboxylic Acid Activation

Thionyl chloride (SOCl₂) converts carboxylic acids to acid chlorides for subsequent amide formation:

Oxidation and Reduction Pathways

These steps modify functional groups to achieve the target structure.

Ketone Reduction

Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols:

Hydrolysis of Esters

Mild alkaline hydrolysis converts esters to carboxylic acids:

| Ester | Base | Temperature | Yield |

|---|---|---|---|

| Isopropyl ester | 0.1 M NaOH | 50–60°C | 85–95% |

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| NAS with CuCN | Bromination → Cyanation | High regioselectivity | Toxic Cu waste |

| Alkylation of Salts | Neutralization → Alkylation | Scalable, high yield | Corrosive reagents (e.g., K₂CO₃) |

| Mitsunobu | Alcohol + Phenol → Ether | Mild conditions | Cost of PPh₃/DEAD |

Critical Challenges and Solutions

-

Stereochemical Control :

-

Byproduct Management :

-

Solvent Recovery :

化学反应分析

Types of Reactions

Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, involves its interaction with molecular targets such as enzymes or receptors. The cyano group and fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Effects on Acidity and Reactivity

The electronic and steric effects of substituents significantly influence the properties of propanoic acid derivatives. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 4-cyano and 3-fluoro substituents enhance acidity compared to ethoxy (electron-donating) or alkyl-substituted analogs. This is consistent with trifluoro-substituted propanoic acids, which exhibit pKa values ~1.5–2.0 due to fluorine’s electronegativity .

Physical-Chemical Properties

生物活性

Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl- is a synthetic organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Structural Features

The compound is characterized by:

- Functional Groups : A propanoic acid moiety and a phenoxy group substituted with a cyano group and a fluorine atom.

- Molecular Formula : C12H12FNO3

- Molecular Weight : 239.23 g/mol

The presence of both electron-withdrawing (cyano) and electron-donating (fluoro) groups significantly influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl- exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Properties

Studies have shown that this compound may reduce inflammation markers in various models. For instance, it has been noted to decrease pro-inflammatory cytokines while increasing anti-inflammatory markers in animal models of inflammation.

2. Anticancer Activity

Preliminary studies suggest that propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl- can inhibit the proliferation of cancer cell lines. In vitro tests have demonstrated cytotoxic effects against several cancer types, with IC50 values indicating potent activity:

- HepG2 (Liver cancer) : IC50 = 6.19 µM

- MCF-7 (Breast cancer) : IC50 = 5.10 µM

These values suggest that the compound could serve as a lead structure for developing new anticancer agents .

The mechanism of action involves interactions with specific enzymes and receptors. The cyano and fluorine groups enhance binding affinity to molecular targets, which is crucial for its biological effects. Ongoing research aims to elucidate the specific pathways affected by this compound, contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-cyano-3-fluorophenoxyacetic acid | Contains a cyano group but lacks methyl | Lacks the unique methyl substitution |

| 2-(4-chloro-3-fluorophenoxy)acetic acid | Contains chlorine instead of cyano | Chlorine's electronic effects differ from cyano |

| (2-fluorophenoxy)acetic acid | Lacks both cyano and methyl groups | Simpler structure without unique functionalities |

Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl- stands out due to its combination of functional groups which significantly influence its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-. For example:

- Study on Anti-inflammatory Effects : In a controlled animal study, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to the control group.

- Cancer Cell Line Testing : In vitro assays conducted on HepG2 and MCF-7 cell lines revealed that the compound induced apoptosis through caspase-dependent pathways, indicating its potential as an anticancer agent .

常见问题

Basic: What synthetic routes are recommended for preparing propanoic acid derivatives with cyano and fluoro substituents?

Answer:

Synthesis typically involves sequential halogenation and nucleophilic substitution. For example:

- Step 1: Introduce the cyano group via a Sandmeyer reaction or palladium-catalyzed cyanation of a halogenated precursor .

- Step 2: Fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions .

- Step 3: Coupling the substituted phenoxy group to the propanoic acid backbone via Mitsunobu or Ullmann coupling, depending on steric hindrance .

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-fluorination, which may deactivate the cyano group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- NMR (¹H/¹³C/¹⁹F):

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or CN groups) .

- IR Spectroscopy: Verify carbonyl (1700–1720 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .

Advanced: How do the electron-withdrawing cyano and fluoro groups influence reaction kinetics in nucleophilic substitutions?

Answer:

The meta-fluoro and para-cyano substituents synergistically activate the phenoxy ring toward electrophilic attack but retard nucleophilic substitution due to:

- Resonance effects: Cyano withdraws electron density via conjugation, deactivating the ring .

- Inductive effects: Fluorine’s electronegativity further polarizes the C-O bond, increasing activation energy for SN2 mechanisms .

Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) or Hammett plots .

Advanced: How can contradictory solubility data (e.g., in DMSO vs. ethanol) be resolved during formulation studies?

Answer:

Contradictions often arise from:

- Polymorphism: Use X-ray crystallography to identify dominant solid forms affecting solubility .

- pH-dependent ionization: Perform potentiometric titration to determine pKa (expected ~4.2 for the carboxylic acid) and optimize solvent pH .

- Co-solvency: Screen binary solvents (e.g., DMSO/water) to enhance solubility without destabilizing the compound .

Advanced: What computational methods predict the compound’s bioavailability and metabolic pathways?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), focusing on the fluorophenoxy moiety’s metabolic stability .

- QSAR Models: Train datasets on similar propanoic acids to predict logP (estimated ~2.1) and membrane permeability .

- MD Simulations: Assess hydrolysis of the ester derivatives in simulated gastric fluid (pH 1.2–3.0) .

Basic: What safety protocols are critical given structural analogs’ dermal absorption risks?

Answer:

- PPE: Wear nitrile gloves and closed-loop respirators; avoid latex due to permeability to organic acids .

- Decontamination: Immediate use of emergency showers/eye washes upon exposure, followed by pH-neutral soap .

- Monitoring: Air sampling (OSHA Method 58) to detect airborne particulates, with a recommended exposure limit (REL) of 0.1 mg/m³ pending compound-specific data .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in photodegradation?

Answer:

- Radical Traps: Add TEMPO or BHT to reaction mixtures; inhibition of degradation indicates radical involvement .

- Isotopic Labeling: Use ¹⁸O-labeled water to track hydroxyl radical formation via LC-MS .

- Quantum Yield Calculations: Compare Φ values under N₂ vs. O₂ atmospheres; ionic pathways are less O₂-dependent .

Basic: What chromatographic conditions optimize purity analysis (>98%)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。